4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one
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Overview
Description
4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoacetone with methyl isothiocyanate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The compound can bind to enzymes or receptors, disrupting their normal function and leading to the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(methylsulfanyl)pyrimidine
- 4-Methyl-2-(methylsulfanyl)benzonitrile
Uniqueness
4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
63148-45-8 |
---|---|
Molecular Formula |
C5H7NOS2 |
Molecular Weight |
161.3 g/mol |
IUPAC Name |
4-methyl-2-methylsulfanyl-4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C5H7NOS2/c1-3-4(7)9-5(6-3)8-2/h3H,1-2H3 |
InChI Key |
ZLQCOMDZAKZMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)SC(=N1)SC |
Origin of Product |
United States |
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